molecular formula C10H8Na2O7S B8084254 disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate

disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate

Cat. No.: B8084254
M. Wt: 318.21 g/mol
InChI Key: IHFSRKORQKDFOS-RQCPZROWSA-L
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Description

Disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate is an organic compound that features a methoxy group, a sulfonate ester, and a conjugated double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate typically involves the esterification of 3-methoxy-4-hydroxybenzoic acid with a sulfonating agent, followed by the introduction of a double bond through a Wittig reaction or similar method. The reaction conditions often require a base such as sodium hydroxide and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods may involve large-scale esterification and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions may target the double bond, converting it to a single bond and altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce saturated derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate ester group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Disodium 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but lacks the sulfonate ester group.

    Disodium 3-(3-hydroxy-4-sulfonatooxyphenyl)prop-2-enoate: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

Disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate is unique due to its combination of a methoxy group, a sulfonate ester, and a conjugated double bond, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

disodium;(E)-3-(3-methoxy-4-sulfonatooxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O7S.2Na/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15;;/h2-6H,1H3,(H,11,12)(H,13,14,15);;/q;2*+1/p-2/b5-3+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFSRKORQKDFOS-RQCPZROWSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Na2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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